Cas no 331730-09-7 (boc-d-2-furylalanine dcha salt)

boc-d-2-furylalanine dcha salt 化学的及び物理的性質
名前と識別子
-
- boc-d-2-furylalanine dcha salt
- 3-(2-Furyl)-N-{[(2-methyl-2-propanyl)oxy]carbonyl}-D-alanine - N- cyclohexylcyclohexanamine (1:1)
- Boc-D-2-Furylalanine.DCHA
- Boc-D-2-Furylalanine-DCHA
- BOC-D-ALLYL-GLY-OH DCHA
- Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate
- Boc-D-2-FUA-DCHA
- Boc-
- PS-12151
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid; N-cyclohexylcyclohexanamine
- Boc- beta -(2-furyl)-D-Ala-OH (dicyclohexylammonium) salt
- MFCD01860889
- N-cyclohexylcyclohexanamine;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- J-019056
- 3-Fur-2-yl-D-alanine, N-BOC protected dicylohexylamine salt
- 331730-09-7
- AKOS024465006
- Boc-beta-(2-furyl)-D-Ala-OH (dicyclohexylammonium) salt
- (2R)-2-[(tert-butoxycarbonyl)amino]-3-(furan-2-yl)propanoic acid; dicha
- A-(2-furyl)-D-Ala-OH (dicyclohexylammonium) salt
- CS-0179084
- Boc-beta-(2-furyl)-D-Ala-OH (dicyclohexylammonium) salt, >=98.0% (TLC)
- Boc-D-2-Furylalanine DCHA
- D86859
- A875403
-
- MDL: MFCD01860889
- インチ: InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1
- InChIKey: QYEOQPFAYJEDFE-SBSPUUFOSA-N
- ほほえんだ: CC(C)(OC(N[C@@H](C(O)=O)CC1=CC=CO1)=O)C.C1(NC2CCCCC2)CCCCC1
計算された属性
- せいみつぶんしりょう: 436.29372238g/mol
- どういたいしつりょう: 436.29372238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 426
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
boc-d-2-furylalanine dcha salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB165704-1 g |
Boc-D-2-Furylalanine DCHA, 98% (Boc-D-Ala(2-Furyl)-OH.DCHA); . |
331730-09-7 | 98% | 1g |
€263.00 | 2023-06-23 | |
Chemenu | CM195812-5g |
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate |
331730-09-7 | 95% | 5g |
$*** | 2023-05-30 | |
Apollo Scientific | OR14651-5g |
3-Fur-2-yl-D-alanine, N-BOC protected dicylohexylamine salt |
331730-09-7 | 5g |
£915.00 | 2025-02-19 | ||
Aaron | AR00CKF7-250mg |
BOC-D-2-FURYLALANINE DCHA SALT |
331730-09-7 | 95% | 250mg |
$110.00 | 2025-02-10 | |
Aaron | AR00CKF7-1g |
BOC-D-2-FURYLALANINE DCHA SALT |
331730-09-7 | 95% | 1g |
$274.00 | 2025-02-10 | |
eNovation Chemicals LLC | D764921-100mg |
BOC-D-2-FURYLALANINE DCHA SALT |
331730-09-7 | 95% | 100mg |
$120 | 2025-02-21 | |
eNovation Chemicals LLC | D764921-100mg |
BOC-D-2-FURYLALANINE DCHA SALT |
331730-09-7 | 95% | 100mg |
$120 | 2025-02-27 | |
eNovation Chemicals LLC | D764921-1g |
BOC-D-2-FURYLALANINE DCHA SALT |
331730-09-7 | 95% | 1g |
$275 | 2025-02-27 | |
Alichem | A159002983-1g |
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate |
331730-09-7 | 95% | 1g |
$221.76 | 2023-09-02 | |
abcr | AB165704-5g |
Boc-D-2-Furylalanine DCHA, 98% (Boc-D-Ala(2-Furyl)-OH.DCHA); . |
331730-09-7 | 98% | 5g |
€716.60 | 2025-02-14 |
boc-d-2-furylalanine dcha salt 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
boc-d-2-furylalanine dcha saltに関する追加情報
Professional Introduction to Boc-D-2-Furylalanine DCHA Salt (CAS No 331730-09-7)
Boc-D-2-furylalanine DCHA salt, chemically designated as Boc-D-2-furylalanine diethylcarbamoyl hydrochloride, is a specialized compound widely utilized in the field of pharmaceutical synthesis and peptide research. This compound, identified by its CAS number CAS No 331730-09-7, plays a crucial role in the development of bioactive molecules and has garnered significant attention due to its unique structural and functional properties.
The molecular structure of Boc-D-2-furylalanine DCHA salt incorporates a protected amino group (Boc) and a furylalanine moiety, making it an invaluable intermediate in the synthesis of complex peptides. The diethylcarbamoyl hydrochloride salt form enhances its solubility and stability, facilitating its use in various synthetic protocols. This compound is particularly significant in the design and production of enantiomerically pure peptides, which are essential for achieving high specificity in biological interactions.
In recent years, the demand for high-quality peptide-based therapeutics has surged, driven by advancements in drug discovery and targeted therapy approaches. Boc-D-2-furylalanine DCHA salt has emerged as a key reagent in these efforts, enabling researchers to construct intricate peptide sequences with precision. Its application in solid-phase peptide synthesis (SPPS) has been particularly noteworthy, where it aids in the stepwise assembly of peptide chains under controlled conditions.
One of the most compelling aspects of Boc-D-2-furylalanine DCHA salt is its role in the development of peptidomimetics—molecules that mimic the behavior of natural peptides but with enhanced pharmacological properties. These peptidomimetics are being explored for their potential in treating a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The furylalanine component, in particular, contributes to the unique binding characteristics of these peptidomimetics, improving their efficacy and selectivity.
Recent studies have highlighted the significance of enantiopure amino acids like D-2-furylalanine in drug development. Enantiomers are molecules that are mirror images of each other but can exhibit different biological activities. By using Boc-D-2-furylalanine DCHA salt, researchers can ensure the synthesis of enantiomerically pure peptides, which is critical for minimizing unwanted side effects and maximizing therapeutic benefits. This has led to a growing interest in chiral chemistry as a key discipline within pharmaceutical science.
The diethylcarbamoyl protecting group on the amino function of Boc-D-2-furylalanine provides stability during synthetic procedures while allowing for selective deprotection under mild acidic conditions. This characteristic makes it an ideal choice for multi-step synthetic routes where compatibility with various reagents is essential. Additionally, the hydrochloride salt form enhances its handling properties, making it more amenable to automated synthesis platforms used in modern pharmaceutical laboratories.
Advances in analytical techniques have further underscored the importance of Boc-D-2-furylalanine DCHA salt in peptide research. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm the purity and identity of peptides synthesized using this compound. These analytical methods ensure that researchers can achieve high yields of correctly assembled peptides, which is crucial for downstream applications.
The versatility of Boc-D-2-furylalanine DCHA salt extends beyond its use in peptide synthesis. It has also been employed in the development of novel chemical probes for studying protein-protein interactions. These probes are designed to interact specifically with target proteins within cellular systems, providing insights into biological pathways and disease mechanisms. The unique structural features of Boc-D-2-furylalanine make it an excellent building block for such probes.
In conclusion, Boc-D-2-furylalanine DCHA salt (CAS No 331730-09-7) is a highly valuable compound with broad applications in pharmaceutical research and development. Its role in synthesizing enantiomerically pure peptides and peptidomimetics underscores its importance in advancing therapeutic strategies for various diseases. As research continues to uncover new applications for this compound, its significance is expected to grow further, solidifying its position as a cornerstone reagent in modern drug discovery.
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